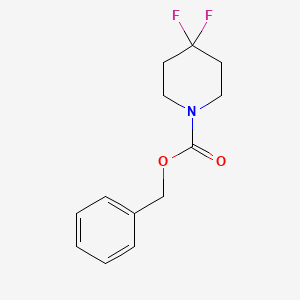

Benzyl 4,4-difluoropiperidine-1-carboxylate

Description

Benzyl 4,4-difluoropiperidine-1-carboxylate (CAS: 163457-22-5) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₃F₂NO₂ and a molecular weight of 241.23 g/mol . The compound features a piperidine ring substituted with two fluorine atoms at the 4-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Fluorine atoms enhance the molecule's electronegativity and metabolic stability, making it valuable in medicinal chemistry as a building block for drug discovery .

Properties

IUPAC Name |

benzyl 4,4-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c14-13(15)6-8-16(9-7-13)12(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCSURVXXTYXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,4-difluoropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Deprotection of the Benzyl Group

The benzyl ester serves as a protective group for the carboxylate functionality. Catalytic hydrogenolysis under hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) removes the benzyl group, yielding 4,4-difluoropiperidine-1-carboxylic acid. This reaction is critical for accessing the free carboxylic acid, which can participate in further derivatization .

Typical Conditions :

-

Reagents : 10% Pd/C, H₂ (1 atm)

-

Solvent : Ethanol (EtOH)

-

Temperature : Room temperature

Ester Hydrolysis

The ester undergoes hydrolysis under acidic or basic conditions to produce 4,4-difluoropiperidine-1-carboxylic acid. Concentrated hydrochloric acid (HCl) under reflux is a common method for this transformation .

Reaction Pathway :

Key Data :

Reduction of the Ester Group

The carbonyl group of the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This yields (4,4-difluoropiperidin-1-yl)methanol, a versatile intermediate for further functionalization .

Conditions :

-

Reagent : LiAlH₄ (2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to reflux

Nucleophilic Substitution at Fluorine

The 4,4-difluoro substituents exhibit moderate electrophilicity, enabling substitution under harsh conditions. For example, treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at elevated temperatures replaces fluorine with a nitrile group .

Example Reaction :

Challenges :

-

Aliphatic fluorides require strong nucleophiles or prolonged reaction times due to low reactivity.

Multicomponent Reactions

The deprotected carboxylic acid participates in Ugi four-component reactions (Ugi-4CR) with isocyanides, amines, and aldehydes to generate bis-amide derivatives. This method is valuable for synthesizing complex piperidine-based scaffolds with potential bioactivity .

Representative Protocol :

-

Components : 4,4-Difluoropiperidine-1-carboxylic acid, benzylamine, formaldehyde, tert-butyl isocyanide

-

Solvent : Methanol

-

Product : A bis-amide piperidine derivative (yield: ~60–75%)

Ring-Opening Reactions

Under strongly acidic conditions (e.g., H₂SO₄), the piperidine ring undergoes cleavage, forming linear amines. This reaction is less common due to the stabilizing effect of fluorine atoms .

Conditions :

Comparative Reactivity Analysis

Scientific Research Applications

Medicinal Chemistry

Benzyl 4,4-difluoropiperidine-1-carboxylate is being explored for its potential therapeutic applications. It is particularly relevant in the development of drugs targeting the dopamine D4 receptor. Research indicates that compounds derived from this scaffold exhibit selective antagonistic activity towards D4 receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia .

Case Study: D4 Receptor Antagonists

- A study characterized new benzyloxypiperidine scaffolds as D4 receptor antagonists. These compounds demonstrated improved stability and selectivity compared to previous antagonists, highlighting the potential of this compound derivatives in treating motor disorders associated with dopamine dysregulation .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of more complex molecules, particularly in pharmaceutical research. The difluorinated piperidine structure is valuable for synthesizing other biologically active compounds .

Synthesis Example

- A synthetic route for obtaining this compound involves reacting benzylpiperidone with difluoromethylating agents under controlled conditions to yield high purity products with significant yields (up to 98%) .

Neuropharmacology

Research has indicated that this compound may influence neurotransmitter systems, potentially offering antidepressant effects. The compound's interaction with various biological targets suggests it could modulate pathways involved in mood regulation.

Future Directions and Research Needs

The ongoing research into this compound highlights its potential across various applications:

- Drug Development : Continued exploration of its efficacy as a D4 receptor antagonist could lead to new treatments for neurodegenerative diseases.

- Synthetic Chemistry : Further optimization of synthetic routes may enhance yield and purity for industrial applications.

- Biological Studies : Investigating its interactions at a molecular level could uncover new therapeutic targets.

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.29 | 4-NH₂ | 120278-07-1 | Amino group replaces difluoro; higher basicity |

| tert-Butyl 4,4-difluoropiperidine-1-carboxylate | C₁₁H₁₈F₂NO₂ | 221.25 | tert-butyl ester | 281652-10-6 | tert-butyl ester instead of benzyl; lower MW |

| Benzyl 4-fluoropiperidine-1-carboxylate | C₁₃H₁₆FNO₂ | 237.27 | 4-F | 690257-75-1 | Monofluoro substitution; reduced electronegativity |

| Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate | C₁₃H₁₆F₂N₂O₂ | 270.11 | 3-NH₂, 4,4-F₂ | 1207852-56-9 | Amino group at 3-position; altered steric effects |

| 1-Benzyl-4,4-difluoropiperidine | C₁₂H₁₅F₂N | 211.25 | No carboxylate group | N/A | Lacks ester; simpler structure |

| Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate | C₁₄H₁₅ClF₂NO₄S | 366.78 | Chlorosulfonylmethyl at 3-position | N/A | Increased reactivity and hazard potential |

Physicochemical Properties

- Lipophilicity: The difluoro substitution in the target compound increases lipophilicity (logP ~2.5) compared to non-fluorinated analogs, enhancing membrane permeability .

- Stability: Fluorine atoms reduce metabolic oxidation, improving stability versus benzyl 4-aminopiperidine-1-carboxylate, which is prone to enzymatic deamination .

- Solubility : The benzyl ester group lowers water solubility compared to tert-butyl analogs, which are more polar .

Biological Activity

Benzyl 4,4-difluoropiperidine-1-carboxylate (BDFPC) is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and its implications in therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of BDFPC.

BDFPC is characterized by the following chemical structure and properties:

- Molecular Formula : C13H15F2NO2

- Molecular Weight : 255.26 g/mol

- CAS Number : 155137-18-1

The compound features a piperidine ring with two fluorine atoms at the 4-position and a benzyl group attached to the nitrogen atom, which contributes to its unique pharmacological profile.

Research indicates that BDFPC acts primarily as a modulator of dopamine receptors, particularly the D4 receptor (D4R). The D4R is implicated in several neurological conditions, including Parkinson's disease and schizophrenia. The interaction of BDFPC with D4R has been shown to exhibit selective antagonistic properties, which may help mitigate symptoms associated with these disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the piperidine scaffold significantly influence the binding affinity and selectivity towards D4R. For instance, compounds with additional fluorine substitutions have demonstrated enhanced receptor binding capabilities compared to their non-fluorinated counterparts .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of BDFPC on D4R. The compound exhibited a significant inhibition rate at concentrations as low as 10 µM, indicating its potential effectiveness as a therapeutic agent .

Table 1: Inhibitory Activity of BDFPC on D4R

| Compound | Inhibition (%) at 10 µM | Selectivity (D4R vs. Other Subtypes) |

|---|---|---|

| This compound | >85% | >30-fold |

In Vivo Studies

In vivo studies have further supported the efficacy of BDFPC. Animal models treated with BDFPC showed reduced dyskinesia symptoms associated with L-DOPA therapy in Parkinson's disease models. The pharmacokinetic profile demonstrated adequate brain penetration, which is crucial for central nervous system activity .

Case Studies

- Parkinson's Disease Management : A study highlighted the use of BDFPC in managing L-DOPA induced dyskinesias in rodent models. The results indicated a notable reduction in abnormal movements without compromising the therapeutic effects of L-DOPA .

- Schizophrenia Treatment : Another case study explored the effects of BDFPC on behavioral models relevant to schizophrenia. The compound showed promise in reducing hyperactivity and improving cognitive deficits in treated subjects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzyl 4,4-difluoropiperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized by reacting 4,4-difluoropiperidine with benzyl chloroformate under basic conditions. A common protocol involves dissolving 4,4-difluoropiperidine in dichloromethane (DCM), adding triethylamine (Et₃N) as a base to neutralize HCl byproducts, and slowly introducing benzyl chloroformate at 0–5°C. The reaction mixture is stirred at room temperature for 12–24 hours, followed by extraction, drying, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation. If skin contact occurs, wash immediately with soap and water for 15 minutes .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or degradation. Avoid exposure to moisture or direct light .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the difluoro substitution at the 4-position. Fluorine’s electronegativity causes distinct splitting patterns in ¹H NMR (e.g., coupling constants ~47 Hz for vicinal H-F interactions) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₁₃H₁₃F₂NO₂: 269.09 g/mol).

- Elemental Analysis : Verify C, H, N content (e.g., expected %C: 57.99, %H: 4.86, %N: 5.20) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer :

- Solvent Selection : Replace DCM with THF or acetonitrile to improve solubility of intermediates.

- Stoichiometry : Use a 1.2:1 molar ratio of benzyl chloroformate to 4,4-difluoropiperidine to account for reagent volatility.

- Temperature Control : Maintain reaction at –10°C during reagent addition to minimize side reactions (e.g., over-carbonylation).

- Purification : Use preparative HPLC (C18 column, methanol/water mobile phase) for higher purity (>98%) .

Q. What strategies resolve contradictions in biological activity data for structurally similar piperidine carboxylates?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare the target compound with analogs (e.g., benzyl 4-oxopiperidine-1-carboxylate) to isolate the effect of difluoro substitution. Fluorine’s electron-withdrawing properties may alter receptor binding kinetics .

- Dose-Response Curves : Conduct assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Verify purity via HPLC and exclude solvent artifacts (e.g., DMSO interference in cell-based assays) .

Q. How can X-ray crystallography validate the stereochemical configuration of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals by vapor diffusion (e.g., hexane/ethanol mixture).

- Data Collection : Use a synchrotron source for high-resolution (<1.0 Å) data.

- Refinement : Employ SHELXL for structure solution. Fluorine atoms exhibit anisotropic displacement parameters, requiring careful refinement of thermal factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.